molecular formula C15H12N2O B5730343 2-benzyl-5-phenyl-1,3,4-oxadiazole

2-benzyl-5-phenyl-1,3,4-oxadiazole

Cat. No. B5730343
M. Wt: 236.27 g/mol
InChI Key: YLDZBWPHDSLHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-5-phenyl-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. This compound possesses a unique chemical structure that makes it an attractive candidate for the development of novel drugs and materials.

Scientific Research Applications

Spectral and Density Functional Studies

2-Benzyl-5-phenyl-1,3,4-oxadiazole, along with its derivatives, has been studied for its absorbance and fluorescence spectra. These studies, using experimental methods and time-dependent density functional theory (TDDFT), reveal significant shifts in spectra in acidic media due to conjugate acid forms. This kind of research is crucial in understanding the basic properties of these compounds, potentially useful in photoluminescent materials (Gaenko et al., 2006).

Synthesis and Biological Evaluation

Research has focused on the synthesis of oxadiazole derivatives for their biological activities. A series of these compounds has been synthesized and evaluated for their potential as butyrylcholinesterase (BChE) enzyme inhibitors. These studies are essential for advancing the understanding of oxadiazoles in therapeutic contexts (Khalid et al., 2016).

Mesomorphic Behaviour and Photoluminescence

Studies on the mesomorphic behavior and photo-luminescent properties of 1,3,4-oxadiazole derivatives have been conducted. These compounds displayed various mesophases and strong blue fluorescence emissions, indicating their potential use in photoluminescent applications (Han et al., 2010).

Theoretical Study of Infrared Spectrum

A theoretical study using density functional theory was carried out on 5-phenyl-1,3,4-oxadiazole-2-thiol. This research, which includes analysis of vibrational calculations and molecular orbitals, helps in understanding the structural and vibrational properties of such compounds (Romano et al., 2012).

Anti-Bacterial Studies

N-substituted derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antibacterial properties. Such studies are instrumental in exploring new therapeutic agents against bacterial infections (Khalid et al., 2016).

Corrosion Inhibition

Oxadiazole derivatives have been synthesized and tested for their efficiency in inhibiting corrosion of mild steel. This kind of research is vital for industrial applications, particularly in enhancing the durability of metals (Kalia et al., 2020).

Anti-Inflammatory Properties

Research on benzophenone appended oxadiazole derivatives has shown potential in exhibiting cyclooxygenase-2 antagonist activity, which is crucial for developing new anti-inflammatory drugs (Puttaswamy et al., 2018).

properties

IUPAC Name

2-benzyl-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)11-14-16-17-15(18-14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDZBWPHDSLHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-phenyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-benzyl-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-benzyl-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-benzyl-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-benzyl-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-benzyl-5-phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.